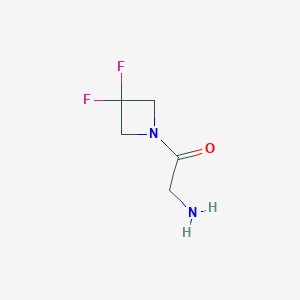

2-Amino-1-(3,3-difluoroazetidin-1-yl)ethan-1-one

Description

2-Amino-1-(3,3-difluoroazetidin-1-yl)ethan-1-one is a fluorinated azetidine derivative characterized by a ketone group adjacent to an amino group and a 3,3-difluoroazetidine ring. This compound’s structural uniqueness lies in its small, rigid heterocyclic ring system, which enhances conformational stability, and the presence of fluorine atoms, which modulate lipophilicity and metabolic stability.

Properties

Molecular Formula |

C5H8F2N2O |

|---|---|

Molecular Weight |

150.13 g/mol |

IUPAC Name |

2-amino-1-(3,3-difluoroazetidin-1-yl)ethanone |

InChI |

InChI=1S/C5H8F2N2O/c6-5(7)2-9(3-5)4(10)1-8/h1-3,8H2 |

InChI Key |

OCZKGTGYUSAESX-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CN1C(=O)CN)(F)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2-Amino-1-(3,3-difluoroazetidin-1-yl)ethan-1-one typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3,3-difluoroazetidine and ethylamine.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride to deprotonate the amine group, facilitating nucleophilic attack on the azetidine ring.

Industrial Production: On an industrial scale, the production may involve continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

2-Amino-1-(3,3-difluoroazetidin-1-yl)ethan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

Substitution: The difluoroazetidine ring can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles such as thiols or amines.

Common Reagents and Conditions: Typical reagents include bases (e.g., sodium hydride), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., lithium aluminum hydride).

Scientific Research Applications

2-Amino-1-(3,3-difluoroazetidin-1-yl)ethan-1-one has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.

Biology: The compound’s potential biological activity makes it a candidate for studying enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

Mechanism of Action

The mechanism of action of 2-Amino-1-(3,3-difluoroazetidin-1-yl)ethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The difluoroazetidine ring can form covalent bonds with active site residues, leading to enzyme inhibition. Additionally, the compound may interact with receptor sites, modulating their activity and influencing cellular signaling pathways .

Comparison with Similar Compounds

Table 1: Structural Comparison of 2-Amino-1-(3,3-difluoroazetidin-1-yl)ethan-1-one with Related Compounds

Key Observations:

- Ring Systems : The azetidine ring in the target compound provides rigidity compared to flexible piperazine derivatives (e.g., compound 33 in ). This rigidity may enhance binding specificity in biological targets.

- Fluorine vs. Hydroxyl Groups : The 3,3-difluoroazetidine group increases lipophilicity (logP ~1.5 estimated) compared to hydroxylated analogs (e.g., 2-hydroxyphenyl derivative in , logP ~0.8), improving membrane permeability but reducing aqueous solubility.

- Aromatic vs. Heterocyclic Substituents : Unlike bk-2C-B , which has a bromo-dimethoxyphenyl group linked to psychoactivity, the target compound’s azetidine lacks aromaticity, likely reducing CNS activity but enhancing metabolic stability.

Key Observations:

- Stability : The target compound’s C-F bonds likely confer resistance to enzymatic degradation compared to hydroxylated analogs .

Biological Activity

2-Amino-1-(3,3-difluoroazetidin-1-yl)ethan-1-one, with the CAS number 2092092-59-4, is a compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and relevant case studies.

Enzyme Inhibition

Preliminary data suggest that 2-Amino-1-(3,3-difluoroazetidin-1-yl)ethan-1-one may act as an enzyme inhibitor. Similar compounds have been shown to inhibit enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders. For instance, a related study highlighted the inhibition of enzymes such as acetylcholinesterase and butyrylcholinesterase by azetidine derivatives .

Neuroprotective Effects

The neuroprotective potential of this compound is under investigation. Compounds with similar structures have shown promise in protecting neuronal cells from oxidative stress and apoptosis. This suggests that 2-Amino-1-(3,3-difluoroazetidin-1-yl)ethan-1-one could be beneficial in neurodegenerative disease models .

Case Studies and Research Findings

Future Directions

Further research is needed to elucidate the specific mechanisms of action of 2-Amino-1-(3,3-difluoroazetidin-1-yl)ethan-1-one. Key areas for future studies include:

- Detailed pharmacokinetic and pharmacodynamic profiling.

- Exploration of structure-activity relationships (SAR) to optimize biological efficacy.

- In vivo studies to confirm neuroprotective and antimicrobial effects.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 2-Amino-1-(3,3-difluoroazetidin-1-yl)ethan-1-one?

- Methodology : Begin with nucleophilic substitution to introduce the azetidine ring. Fluorination can be achieved via halogen exchange (Halex reaction) using KF or CsF in polar aprotic solvents (e.g., DMF) under anhydrous conditions . The ketone-amine moiety is typically synthesized via condensation reactions, followed by purification using column chromatography (silica gel, eluent: EtOAc/hexane). Confirm intermediate structures with - and -NMR .

Q. How can spectroscopic techniques (NMR, IR) validate the structural integrity of this compound?

- Methodology :

- NMR : -NMR should show a singlet for the azetidine CH groups (δ ~3.5–4.0 ppm) and a broad peak for the NH group (δ ~1.8–2.5 ppm). -NMR will exhibit a characteristic doublet for the difluoro moiety (δ ~-120 to -140 ppm) .

- IR : Confirm the ketone (C=O stretch ~1700 cm) and amine (N-H stretch ~3300 cm) functionalities .

Q. What are the key challenges in crystallizing fluorinated azetidine derivatives?

- Methodology : Fluorinated rings often exhibit conformational flexibility, complicating crystallization. Use slow vapor diffusion with solvents like dichloromethane/hexane. For X-ray analysis, collect high-resolution data (Mo-Kα radiation, λ = 0.71073 Å) and refine with SHELXL, adjusting for anisotropic displacement parameters of fluorine atoms .

Advanced Research Questions

Q. How can computational methods (DFT, MD) resolve discrepancies between experimental and theoretical conformational analyses?

- Methodology :

- Perform DFT calculations (B3LYP/6-31+G(d,p)) to model the azetidine ring’s puckering. Compare results with Cremer-Pople parameters derived from X-ray data .

- Use molecular dynamics (MD) simulations (AMBER or CHARMM force fields) to assess flexibility in solution. Validate with -NMR coupling constants (e.g., for ring puckering) .

Q. How should researchers address contradictory crystallographic data for fluorinated small molecules?

- Methodology :

- Data Collection : Ensure completeness (>95%) and redundancy (>4) to minimize errors.

- Refinement : In SHELXL, apply restraints for C-F bond lengths (1.32–1.35 Å) and anisotropic displacement parameters. Use the RIGU command to constrain rigid groups .

- Validation : Cross-check with Hirshfeld surface analysis (CrystalExplorer) to identify weak interactions (C-F···H-C) that may influence packing .

Q. What strategies optimize the compound’s stability in biomedical assays (e.g., enzyme inhibition studies)?

- Methodology :

- Storage : Store in anhydrous DMSO at -20°C under inert gas (Ar) to prevent hydrolysis of the azetidine ring .

- Assay Conditions : Use buffered solutions (pH 7.4) with 0.1% BSA to minimize nonspecific binding. Monitor degradation via LC-MS (ESI+) over 24 hours .

Methodological Notes for Data Interpretation

- Handling Fluorine Anisotropy : In X-ray refinements, fluorine atoms often exhibit elongated displacement ellipsoids. Apply ISOR restraints in SHELXL to mitigate overfitting .

- Dynamic NMR for Conformational Analysis : Use variable-temperature -NMR (298–343 K) to detect ring puckering dynamics. Calculate activation energy (ΔG‡) via Eyring analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.